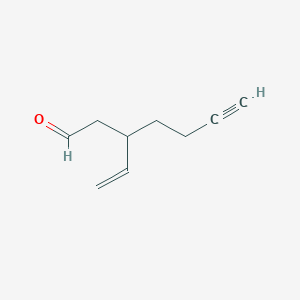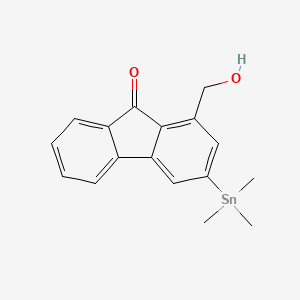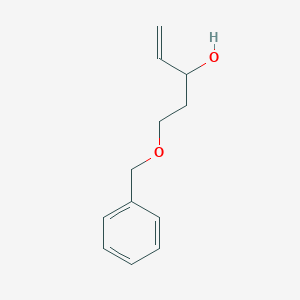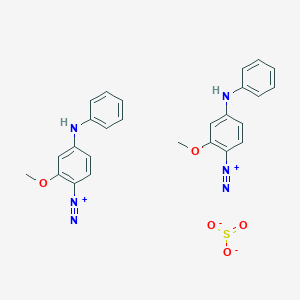![molecular formula C12H25NO2 B14288141 2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol CAS No. 121898-67-7](/img/structure/B14288141.png)
2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound features a heptan-3-yl group attached to the nitrogen atom and an ethan-1-ol group attached to the carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol typically involves the reaction of heptan-3-amine with ethylene oxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidine ring can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is an amine.
Substitution: The major products are halides or esters.
Aplicaciones Científicas De Investigación
2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The oxazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The ethan-1-ol group can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol
- 3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol
Uniqueness
2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol is unique due to its specific heptan-3-yl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
121898-67-7 |
|---|---|
Fórmula molecular |
C12H25NO2 |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
2-(2-heptan-3-yl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C12H25NO2/c1-3-5-6-11(4-2)12-13(7-9-14)8-10-15-12/h11-12,14H,3-10H2,1-2H3 |
Clave InChI |
VIYJONXJODLOMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C1N(CCO1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)






![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)

![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)



![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
